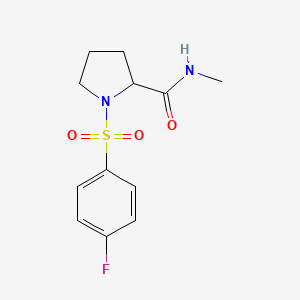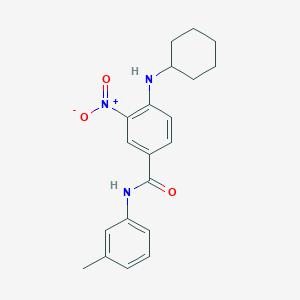
1-(4-fluorobenzenesulfonyl)-N-methylpyrrolidine-2-carboxamide
Übersicht
Beschreibung
1-(4-fluorobenzenesulfonyl)-N-methylpyrrolidine-2-carboxamide is a chemical compound with the molecular formula C12H14FN2O3S It is characterized by the presence of a fluorobenzene sulfonyl group attached to a pyrrolidine ring, which is further substituted with a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzenesulfonyl)-N-methylpyrrolidine-2-carboxamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methylpyrrolidine-2-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-fluorobenzenesulfonyl)-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of sulfur.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing fluorine with a hydroxyl group yields a phenol derivative.
Oxidation: Oxidation of the sulfonyl group can lead to sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Hydrolysis: Hydrolysis of the carboxamide group yields the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzenesulfonyl)-N-methylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, as the sulfonyl group can interact with active sites of enzymes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-fluorobenzenesulfonyl)-N-methylpyrrolidine-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-fluorobenzenesulfonyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
4-fluorobenzenesulfonyl chloride: Precursor in the synthesis of the target compound.
N-methylpyrrolidine-2-carboxamide: Another precursor used in the synthesis.
Uniqueness
1-(4-fluorobenzenesulfonyl)-N-methylpyrrolidine-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound in drug development and other applications.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c1-14-12(16)11-3-2-8-15(11)19(17,18)10-6-4-9(13)5-7-10/h4-7,11H,2-3,8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNUXMJMBKVIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-{N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycyl}piperidine-4-carboxylate](/img/structure/B4092770.png)
![1-[(4-methylphenyl)sulfonyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prolinamide](/img/structure/B4092774.png)
![N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B4092782.png)
![4-(benzyloxy)-N-[({4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4092809.png)

![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-(4-fluoro-phenyl)-3,4-dimethoxy-benzenesulfonamide](/img/structure/B4092823.png)

![7,7-dimethyl-10-[2-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4092843.png)
![1-BUTYL-2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4092854.png)
![N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4092858.png)
![N-{3-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B4092864.png)
![2-[5-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-4-(methylsulfonyl)butanoic acid](/img/structure/B4092865.png)
![N-[2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexyl]benzenesulfonamide](/img/structure/B4092870.png)
![N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide](/img/structure/B4092873.png)
